N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride
Description
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride (CAS: 704870-91-7) is a synthetic small molecule characterized by a 4-fluorobenzyl group linked via an acetamide bridge to a piperidin-4-yl moiety, with a hydrochloride salt enhancing solubility . Its molecular formula is C₁₄H₁₈ClFN₂O, and it has a molecular weight of 296.76 g/mol. The compound’s structure combines aromatic fluorination (enhancing lipophilicity and metabolic stability) with a piperidine ring (common in CNS-targeting drugs due to blood-brain barrier permeability) .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-13-3-1-12(2-4-13)10-17-14(18)9-11-5-7-16-8-6-11;/h1-4,11,16H,5-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWMADOYXSQDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride typically involves the reaction of 4-fluorobenzylamine with 2-piperidin-4-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride is a chemical compound with significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, synthesis, biological activities, and relevant case studies.
Pharmaceutical Development
This compound is being investigated as a lead compound for the development of new pharmaceuticals. Its ability to modulate neurotransmitter systems makes it a candidate for treating various neurological disorders. Research indicates that this compound acts as an inhibitor of soluble epoxide hydrolase, which is linked to anti-inflammatory effects and pain management .
Inhibition of Soluble Epoxide Hydrolase
The inhibition of soluble epoxide hydrolase by this compound suggests potential therapeutic applications in conditions characterized by inflammation and pain. This activity is crucial as it may influence eicosanoid metabolism, which plays a significant role in pain signaling pathways .
Modulation of Receptor Activities
Similar compounds have shown promise in modulating serotonergic and NMDA receptor activities, indicating that this compound could also play a role in treating mood disorders and other neurological conditions .
Case Study 1: Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties through its action on soluble epoxide hydrolase. In vitro studies indicated that this compound effectively reduced pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Neurological Applications
In studies focusing on neurotransmitter modulation, this compound showed promising results in enhancing serotonergic transmission, which could be beneficial in developing treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve modulation of dopamine and serotonin receptors.
Comparison with Similar Compounds
Key Structural Differences and Implications
Piperidine vs. Heterocyclic Replacements: The piperidin-4-yl group in the target compound contrasts with benzimidazole (MLS001195473) or triazole rings in analogs. Piperidine derivatives are often associated with CNS activity due to their ability to mimic endogenous amines, whereas benzimidazoles are linked to kinase or antimicrobial targets .
Linker and Substituent Modifications :
- Replacement of the acetamide linker with ethanamine (trifluoromethoxy analog) reduces hydrogen-bonding capacity, possibly favoring hydrophobic receptor interactions .
- Sulfanyl (thioether) groups in MLS001195473 and the triazole analog may improve metabolic stability but reduce solubility compared to the parent acetamide .
Fluorination and Salt Effects :
- The 4-fluorobenzyl group is conserved across analogs, suggesting its role in enhancing bioavailability and binding affinity via hydrophobic/electron-withdrawing effects. The hydrochloride salt in the target compound improves aqueous solubility, a feature absent in neutral analogs like MLS001195473 .
Pharmacological Gaps and Research Needs
- No direct comparative efficacy or toxicity data were found in the evidence. For example: MLS001195473 has shown antimicrobial activity in unrelated studies, but its potency relative to the target compound remains unstudied .
Biological Activity
N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the context of pain management and neurological disorders. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
The primary mechanism of action for this compound involves its role as an inhibitor of soluble epoxide hydrolase (sEH). This inhibition is crucial as sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. By modulating sEH activity, the compound may exert anti-inflammatory effects and influence pain signaling pathways related to eicosanoid metabolism.
Additionally, there is evidence suggesting that this compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, which could implicate its use in treating various neurological disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Soluble Epoxide Hydrolase Inhibition | Significant inhibition linked to anti-inflammatory effects. |
| Neurological Modulation | Potential modulation of serotonergic and dopaminergic pathways. |
| Pain Management | May provide therapeutic benefits in inflammatory pain conditions. |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound. Notably, compounds with similar piperidine structures have shown varying degrees of activity against different biological targets:
- Tyrosinase Inhibition : Research on 4-(4-Fluorobenzyl)piperazine derivatives indicated that certain compounds exhibited competitive inhibition against tyrosinase, with IC50 values significantly lower than traditional inhibitors like kojic acid. For example, one derivative showed an IC50 of 0.18 μM .
- Antimycobacterial Activity : In studies evaluating antimycobacterial properties, related compounds demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.08 to 5.05 μM .
- Inflammation and Pain Models : Experimental models indicated that this compound could reduce inflammatory responses in vivo, suggesting its potential as a therapeutic agent for chronic pain management.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorobenzyl)-2-piperidin-4-ylacetamide | Similar piperidine structure | Different receptor binding profiles due to chlorine atom |
| N-(Benzyl)-2-piperidin-4-ylacetamide | Lacks fluorine substitution | May affect overall biological activity |
| 2-(Piperidin-4-yl)acetamides | General class with varying substituents | Diverse activities based on specific substitutions |
This compound's unique fluorinated substitution enhances its binding affinity and selectivity for specific biological targets compared to its analogs.
Q & A
Q. Q1. What are the optimized synthetic routes for preparing N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide hydrochloride?
Methodological Answer: The synthesis typically involves coupling 4-fluorobenzylamine with 2-(piperidin-4-yl)acetamide under reductive amination or peptide coupling conditions (e.g., using EDC/HOBt). The free base is then treated with hydrochloric acid to form the hydrochloride salt. Critical steps include:
- Reaction Optimization : Adjust pH (7–8) and temperature (0–25°C) to minimize byproducts like over-alkylated piperidine derivatives .
- Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol/water. Validate purity (>95%) via HPLC and ¹H NMR (e.g., δ 7.3–7.4 ppm for fluorobenzyl aromatic protons) .
Basic: Structural Characterization
Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve fluorobenzyl (δ ~7.3 ppm) and piperidine (δ ~3.1 ppm, axial/equatorial protons) moieties. COSY and HSQC confirm connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₄H₁₉ClFN₂O: 297.12 g/mol).
- X-ray Crystallography : For polymorph identification, use slow evaporation from acetonitrile to obtain single crystals .
Basic: Storage and Stability
Q. Q3. What storage conditions ensure long-term stability of the hydrochloride salt?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the amide bond .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free piperidine) indicate improper storage .
Advanced: Pharmacological Target Identification
Q. Q4. How can researchers identify potential biological targets for this compound?
Methodological Answer:
- In Silico Docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with CNS receptors (e.g., σ-1 or dopamine D₂ receptors) based on structural analogs .
- Functional Assays : Screen against GPCR panels (e.g., Eurofins CEREP) at 10 μM. Cross-validate hits with radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) .
Advanced: Resolving Data Contradictions
Q. Q5. How should discrepancies in reported biological activity be addressed?
Methodological Answer:
- Purity Verification : Reanalyze batches via LC-MS to rule out impurities (e.g., residual solvents or dehalogenated byproducts) .
- Assay Variability : Repeat experiments across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and use orthogonal methods (e.g., calcium flux vs. cAMP assays) .
- Metabolic Stability : Test hepatic microsomal stability (t₁/₂ >30 min indicates reliable in vivo activity) to explain in vitro/in vivo mismatches .
Advanced: Computational Modeling for Mechanism Elucidation
Q. Q6. What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to study piperidine ring flexibility and fluorobenzyl interactions with lipid bilayers .
- QSAR Modeling : Develop models using descriptors like logP (clogP ~2.1) and polar surface area (PSA ~50 Ų) to correlate structure with activity .
Advanced: Synthetic Challenges in Scale-Up
Q. Q7. How can low yields during scale-up be mitigated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
